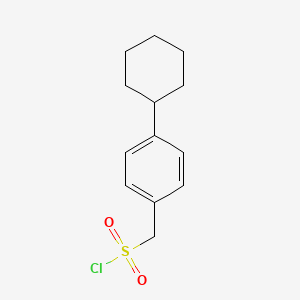

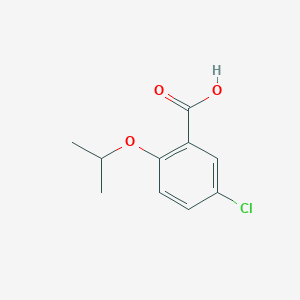

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a common structure in many natural products, including some pharmaceuticals. The methoxycarbonyl and nitrobenzoate groups are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a cyclic structure. The chromen-7-yl group would form a two-ring structure, with the methoxycarbonyl and nitrobenzoate groups attached at various positions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. The nitro group could potentially undergo reduction reactions to form amines, and the ester group could undergo hydrolysis to form carboxylic acids and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a nitro group could make the compound more reactive, while the presence of an ester group could affect its solubility in different solvents .科学的研究の応用

Synthetic Applications

Compounds related to "3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate" have been utilized in the synthesis of photochromic materials and biologically active natural products. Chromene chromium carbene complexes, for example, have been used in the synthesis of naphthopyran and naphthopyrandione units, which are significant in the development of photochromic materials (Rawat, Prutyanov, & Wulff, 2006). These compounds have shown a wide range of applications in creating materials that change color in response to light exposure, indicating their potential in creating smart and responsive materials.

Material Science

In material science, the introduction of specific functional groups like methoxycarbonyl and nitrobenzoate has been explored to modulate the properties of liquid crystals and polymers. The effect of lateral alkyloxy chains on the ferroelectric nematic phase of liquid crystals has been studied, revealing how such modifications can impact the formation and stability of these phases, which are crucial for the development of liquid crystal displays and other optical devices (Cruickshank, Walker, Storey, & Imrie, 2022).

Antimicrobial Activity

The antibacterial activity of compounds containing chromen-2-one derivatives has been reported, indicating the potential of "3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate" in pharmaceutical applications. For instance, synthesized derivatives of 4-hydroxy-chromen-2-one exhibited high levels of antibacterial activity against several bacterial strains (Behrami & Dobroshi, 2019). This suggests that the compound could be explored for its potential as an antibacterial agent, contributing to the development of new antimicrobial drugs.

Magnetic Properties

The synthesis and characterization of lanthanide-nitronyl nitroxide radical compounds, involving similar structural motifs, have been explored for their magnetic properties. Such studies are fundamental in the field of molecular magnetism, contributing to the development of single-molecule magnets and other magnetic materials (Li, Liu, Zhang, Shi, & Cheng, 2015). These materials have potential applications in data storage, quantum computing, and spintronics.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-nitrobenzoic acid, which is then esterified with 7-hydroxy-4H-chromen-4-one to form the second intermediate. The second intermediate is then coupled with 4-(methoxycarbonyl)phenol to form the final product.", "Starting Materials": [ "4-hydroxycoumarin", "3-nitrobenzoic acid", "thionyl chloride", "triethylamine", "4-(methoxycarbonyl)phenol", "dicyclohexylcarbodiimide", "dimethylformamide", "N,N-dimethyl-4-aminopyridine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Synthesis of 7-hydroxy-4H-chromen-4-one", "4-hydroxycoumarin is reacted with thionyl chloride and triethylamine in dimethylformamide to form 7-chloro-4H-chromen-4-one. The resulting product is then treated with sodium bicarbonate and ethyl acetate to form 7-hydroxy-4H-chromen-4-one.", "Step 2: Synthesis of 3-nitrobenzoic acid", "3-nitrobenzoyl chloride is reacted with water and sodium bicarbonate to form 3-nitrobenzoic acid.", "Step 3: Synthesis of 7-hydroxy-4H-chromen-4-one-3-nitrobenzoate", "7-hydroxy-4H-chromen-4-one is esterified with 3-nitrobenzoic acid using dicyclohexylcarbodiimide and N,N-dimethyl-4-aminopyridine in dimethylformamide to form 7-hydroxy-4H-chromen-4-one-3-nitrobenzoate.", "Step 4: Synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate", "7-hydroxy-4H-chromen-4-one-3-nitrobenzoate is coupled with 4-(methoxycarbonyl)phenol using dicyclohexylcarbodiimide and N,N-dimethyl-4-aminopyridine in dimethylformamide to form 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate." ] } | |

CAS番号 |

847176-13-0 |

製品名 |

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate |

分子式 |

C24H15NO9 |

分子量 |

461.382 |

IUPAC名 |

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 3-nitrobenzoate |

InChI |

InChI=1S/C24H15NO9/c1-31-23(27)14-5-7-17(8-6-14)33-21-13-32-20-12-18(9-10-19(20)22(21)26)34-24(28)15-3-2-4-16(11-15)25(29)30/h2-13H,1H3 |

InChIキー |

SHCCANPXVZUSKE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde](/img/structure/B2777780.png)

![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)

![1-[(2-Chlorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2777797.png)